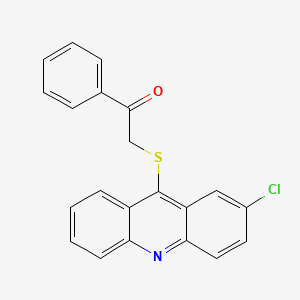
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of an acridine moiety, a phenyl group, and a thioether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- typically involves the reaction of acridine derivatives with thioacetic acid or its derivatives. The reaction conditions often require the presence of a base, such as potassium hydroxide, to facilitate the formation of the thioether linkage. The product is then purified through recrystallization to achieve the desired purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the acridine moiety.
Substitution: The chloro group on the acridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced acridine derivatives.
Substitution: Substituted acridine derivatives with various functional groups.
科学的研究の応用
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- has been widely used in scientific research due to its diverse applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The acridine moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether linkage allows for the formation of reactive intermediates that can modify biological molecules, contributing to its antimicrobial properties.
類似化合物との比較
Similar Compounds
- Ethanone, 1-(4-bromophenyl)-2-((2-chloro-9-acridinyl)thio)-
- Acetic acid, ((2-chloro-9-acridinyl)thio)-, potassium salt
Uniqueness
Ethanone, 2-((2-chloro-9-acridinyl)thio)-1-phenyl- stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. The presence of the acridine moiety is particularly significant, as it is known for its ability to interact with nucleic acids, making this compound a valuable tool in biochemical research .
特性
CAS番号 |
134826-37-2 |
|---|---|
分子式 |
C21H14ClNOS |
分子量 |
363.9 g/mol |
IUPAC名 |
2-(2-chloroacridin-9-yl)sulfanyl-1-phenylethanone |
InChI |
InChI=1S/C21H14ClNOS/c22-15-10-11-19-17(12-15)21(16-8-4-5-9-18(16)23-19)25-13-20(24)14-6-2-1-3-7-14/h1-12H,13H2 |
InChIキー |
QKRSTAIXCYHUNP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSC2=C3C=C(C=CC3=NC4=CC=CC=C42)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


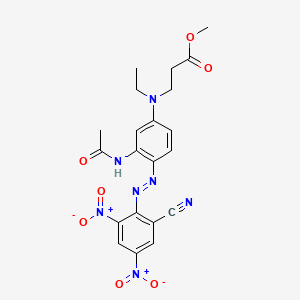
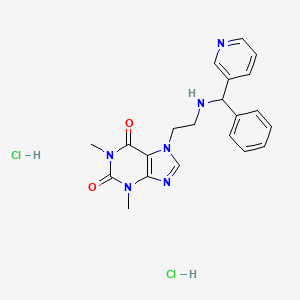
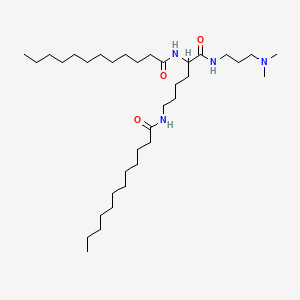
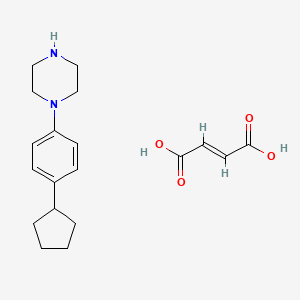
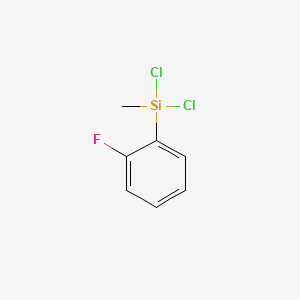

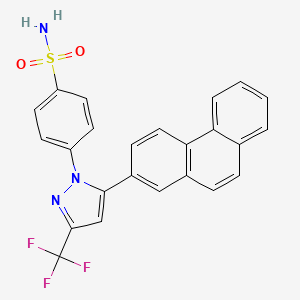

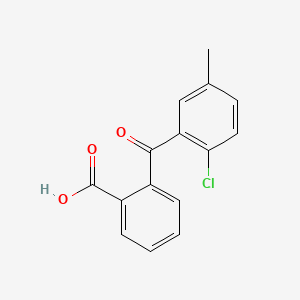

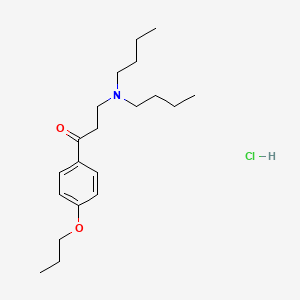

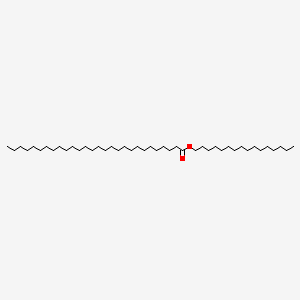
![Benzyl 1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylate](/img/structure/B12699087.png)
